molecular formula C19H19NO2 B11674612 1-[4-(4-methoxyphenoxy)phenyl]-2,5-dimethyl-1H-pyrrole

1-[4-(4-methoxyphenoxy)phenyl]-2,5-dimethyl-1H-pyrrole

Cat. No.: B11674612
M. Wt: 293.4 g/mol
InChI Key: HGLXQIJBEXPKBV-UHFFFAOYSA-N
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Description

1-[4-(4-Methoxyphenoxy)phenyl]-2,5-dimethyl-1H-pyrrole is a synthetic organic compound characterized by its unique structure, which includes a pyrrole ring substituted with methoxyphenoxy and dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-methoxyphenoxy)phenyl]-2,5-dimethyl-1H-pyrrole typically involves the reaction of 4-(4-methoxyphenoxy)benzaldehyde with 2,5-dimethylpyrrole under acidic conditions. The reaction is carried out in a solvent such as ethanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-Methoxyphenoxy)phenyl]-2,5-dimethyl-1H-pyrrole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium, chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether.

    Substitution: Halides or amines in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Halogenated or aminated derivatives.

Scientific Research Applications

1-[4-(4-Methoxyphenoxy)phenyl]-2,5-dimethyl-1H-pyrrole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-[4-(4-methoxyphenoxy)phenyl]-2,5-dimethyl-1H-pyrrole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1-[4-(4-Methoxyphenoxy)phenyl]ethanone: Similar structure but with an ethanone group instead of a pyrrole ring.

    4-(4-Methoxyphenoxy)benzaldehyde: Precursor in the synthesis of the target compound, lacks the pyrrole ring.

    2,5-Dimethylpyrrole: Core structure of the target compound, lacks the methoxyphenoxyphenyl group.

Uniqueness

1-[4-(4-Methoxyphenoxy)phenyl]-2,5-dimethyl-1H-pyrrole is unique due to its combination of a pyrrole ring with methoxyphenoxy and dimethyl substitutions This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds

Properties

Molecular Formula

C19H19NO2

Molecular Weight

293.4 g/mol

IUPAC Name

1-[4-(4-methoxyphenoxy)phenyl]-2,5-dimethylpyrrole

InChI

InChI=1S/C19H19NO2/c1-14-4-5-15(2)20(14)16-6-8-18(9-7-16)22-19-12-10-17(21-3)11-13-19/h4-13H,1-3H3

InChI Key

HGLXQIJBEXPKBV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(N1C2=CC=C(C=C2)OC3=CC=C(C=C3)OC)C

Origin of Product

United States

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